1,2-Dihexanoylglycerol

Übersicht

Beschreibung

1,2-Dihexanoylglycerol (DAG) is a glycerolipid that has been extensively studied for its role in cellular signaling pathways. DAG is a key intermediate in the synthesis of phospholipids and triacylglycerols, which are essential components of cell membranes. DAG has also been shown to play a role in numerous physiological processes, including insulin signaling, cell proliferation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Purification and Industrial Applications

1,2-Dihexanoylglycerol (1,2-DAG) is significant in various industries, including food, medicine, and chemicals. A study by Zhu et al. (2017) developed an efficient two-step solvent crystallization process for purifying 1,2-DAG. This method is scalable, simple, and effective, ensuring the stability of 1,2-DAG by preventing acyl migration to 1,3-DAGs (Zhu, Jin, Wang, & Wang, 2017).

Bioregulatory Role in Cells

1,2-Dihexanoylglycerol has been observed to impact cellular functions. Dawson et al. (1987) noted that 1,2‐sn‐Dihexanoylglycerol (HHG) can reduce ATP content in cells, influencing cellular responses mediated through protein kinase C activation (Dawson et al., 1987). Lapetina et al. (1985) found that exogenous sn-1,2-diacylglycerols activate protein kinase C in human platelets, indicating their role in cellular signal transduction (Lapetina, Reep, Ganong, & Bell, 1985).

Structural and Polymorphic Studies

1,2-DAGs are crucial in studying the structure and polymorphism of lipids. Kodali et al. (1990) analyzed synthetic 1,2-diacyl-sn-glycerols with different fatty acyl chains, revealing insights into the polymorphic behavior and physical properties of these compounds (Kodali, Fahey, & Small, 1990). Hamilton et al. (1991) studied the interaction of diacylglycerols with phospholipid bilayers, providing understanding of their interfacial conformation and dynamics in cell membranes (Hamilton, Bhamidipati, Kodali, & Small, 1991).

Nutritional and Metabolic Insights

Odle (1997) explored the use of medium-chain triglycerides (MCT), including dihexanoylglycerol, in neonatal nutrition, highlighting their rapid utilization and metabolic properties in neonates (Odle, 1997).

Analytical Methods in Lipid Mixtures

Nieva-Echevarría et al. (2014) developed a Proton Nuclear Magnetic Resonance (1H NMR) based method to evaluate the hydrolysis level in complex lipid mixtures, including 1,2-DAGs. This methodology is significant in various fields such as food technology, nutrition, and medicine (Nieva-Echevarría, Goicoechea, Manzanos, & Guillén, 2014).

Synthesis and Derivative Studies

Batrakov et al. (1976) conducted research on the synthesis of monoglycosyl diglycerides and their derivatives, including dihexanoylglycerol, which is crucial for understanding the chemical properties and potential applications of these compounds (Batrakov, Il'ina, & Panosyan, 1976).

Eigenschaften

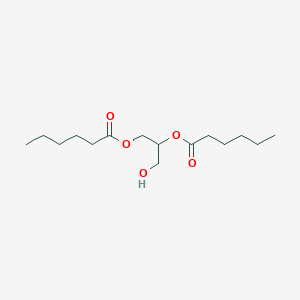

IUPAC Name |

(2-hexanoyloxy-3-hydroxypropyl) hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUFTGMQJWWIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938726 | |

| Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihexanoylglycerol | |

CAS RN |

17598-91-3, 33774-66-2 | |

| Record name | 1,2-Dihexanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, diester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033774662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

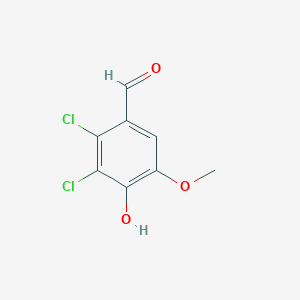

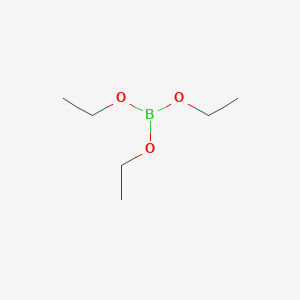

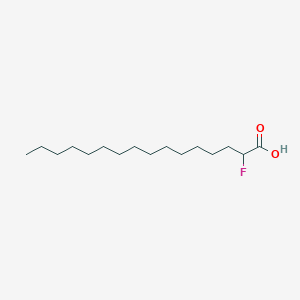

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)